molecular formula C6H10Cl2 B1361369 1,1-Dichlorocyclohexane CAS No. 2108-92-1

1,1-Dichlorocyclohexane

Cat. No. B1361369
CAS RN: 2108-92-1
M. Wt: 153.05 g/mol
InChI Key: LQRDJCBZCLUBRY-UHFFFAOYSA-N
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Description

1,1-Dichlorocyclohexane is a chemical compound with the molecular formula C6H10Cl2 . It has an average mass of 153.050 Da and a monoisotopic mass of 152.015961 Da . It is also known by other names such as 1,1-Dichlorcyclohexan in German, 1,1-Dichlorocyclohexane in French, and Cyclohexane, 1,1-dichloro- .


Synthesis Analysis

The synthesis of 1,1-Dichlorocyclohexane involves the chlorination of cyclohexane . Solutions of cyclohexane in CCl4 (0.5 M, 5 mL) were treated with 0.1–0.4 mL of 1 M solution of chlorine in CCl4 under UV-irradiation by a DPA-400 lamp at ambient temperature during 5–7 min .


Molecular Structure Analysis

The molecular structure of 1,1-Dichlorocyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds, including 8 non-H bonds and 1 six-membered ring . It has no centers of chirality (asymmetric carbon atoms) .


Chemical Reactions Analysis

The 1,1-Dichlorocyclohexane isomer is an unexceptional constitutional isomer of the others . It has no centers of chirality (asymmetric carbon atoms). The 1,2- and 1,3-dichlorocyclohexanes each have two centers of chirality, bearing the same set of substituents .


Physical And Chemical Properties Analysis

1,1-Dichlorocyclohexane has a molecular weight of 153.050 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Flame Retardant Composition

1,1-Dichlorocyclohexane is used primarily as an additive in flame retardants. A study found that technical grade TBECH, a related compound, consists of near equimolar amounts of two diastereoisomers, which are critical in the composition of flame retardants. This compound shows changes in its diastereoisomer composition when heated at temperatures above 120 degrees Celsius, indicating its thermal sensitivity and importance in flame retardant applications (Tomy et al., 2008).

Environmental Fate of Similar Compounds

Research on hexachlorocyclohexane (HCH) isomers, which are structurally similar to 1,1-dichlorocyclohexane, has shown their widespread use as organochlorine pesticides. These isomers have a high volatility, leading to global transport, and certain isomers have been linked to central nervous system, reproductive, and endocrine damage (Willett et al., 1998).

Molecular Structure Studies

The molecular structure of 1,1-dichloro-1-silacyclohexane, a compound related to 1,1-dichlorocyclohexane, was determined using gas phase electron diffraction. This study highlights the importance of understanding the molecular geometry and electronic structure of such compounds for their applications in scientific research (Carleer et al., 1978).

Chemical Synthesis and Reactivity

Research on the synthesis and reactivity of 1:1-dihalocyclohexanes, which includes 1:1-dichlorocyclohexane, provides insight into their chemical behavior. This includes their preparation methods and susceptibility to various types of chemical reactions, which are essential for their application in organic synthesis and industrial processes (Cuthbertson & Musgrave, 2007).

Dissociative Electron Attachment Studies

The study of dissociative electron attachment (DEA) and dissociative ionization (DI) of 1,1-dichloro-1-silacyclohexane provides insights into its potential applications in focused electron beam induced deposition (FEBID), an important technique in nanofabrication. Understanding the fragmentation patterns and electron interactions of such compounds is crucial for their use in advanced material science applications (Bjarnason et al., 2014).

Safety And Hazards

While specific safety and hazard information for 1,1-Dichlorocyclohexane was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,1-dichlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-6(8)4-2-1-3-5-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRDJCBZCLUBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175305
Record name Cyclohexane, 1,1-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichlorocyclohexane

CAS RN

2108-92-1
Record name Cyclohexane, 1,1-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002108921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-DICHLOROCYCLOHEXANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, 1,1-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dichlorocyclohexane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6LZL42U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
RK Chan, WL Clayton - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
From dielectric constant measurements of supercooled 1,1-dichlorocyclohexane in the anomalous dispersion region, the free energy, entropy, and enthalpy of activation for dielectric …
Number of citations: 0 cdnsciencepub.com
GA Russell, A Ito, R Konaka - Journal of the American Chemical …, 1963 - ACS Publications
Bromo-and chlorocyclohexane have been chlorinated at 40 and—30 using molecular chlorine in carbon tetrachloride or carbon disulfide solution as well as Z-butyl hypochlorite as the …
Number of citations: 32 pubs.acs.org
IG Zenkevich, EV Eliseenkov, AN Kasatochkin - Chromatographia, 2009 - Springer
Identification of the products of free-radical chlorination of cyclohexane seems to be a complex analytical problem due to the following principal reasons: (1) the available reference …
Number of citations: 29 link.springer.com
HT HORNTVEDT - Acta Chem. Scand. A, 1975 - actachemscand.org
The IR spectra of the three title compounds as liquids, in the solid state at—70 or—180 C and at ambient temperature under high pressure were recorded in the region 4000—200 cm" 1…
Number of citations: 0 actachemscand.org
L D'Epifanio, L Pellacani… - The Journal of Organic …, 1979 - ACS Publications
Ethyl azidoformate has been thermolyzed in 1, 1-dichloropentane, 1, 1-dichlorohexane, 1, 1-dichlorocyclohexane, 7, 7-dichlorobicyclo [4.1. 0] heptane, 1-chlorohexane, 1-chlorooctane, …
Number of citations: 65 pubs.acs.org
F Cuthbertson, WKR Musgrave - Journal of Applied Chemistry, 1957 - Wiley Online Library
1‐Dichloro‐, 1: 1‐difluoro‐, and 1‐chloro‐1‐fluoro‐cyclohexane have been prepared by interaction of 1‐chlorocyclohexene with either hydrogen chloride or hydrogen fluoride. The …
Number of citations: 15 onlinelibrary.wiley.com
B Carroll, DG Kubler, HW Davis… - Journal of the American …, 1951 - ACS Publications
Dichlorides of Cyclohexane Page 1 5382 Ben Carroll, D. G. Kubler, HW Davis and AM Whaley Vol. [Contribution from the Department of Chemistry of the University of South Carolina] …
Number of citations: 51 pubs.acs.org
BG Gowenlock, J Pfab, G Kresze - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Detailed studies of the photolysis of 1-chloro-1-nitrosocyclohexane are presented. Photolysis in methanol solutions gave hydrochloric acid, methyl nitrite, 1,1-dimethoxycyclohexane, …
Number of citations: 10 pubs.rsc.org
M Tordeux, K Boumizane… - The Journal of Organic …, 1993 - ACS Publications
Preparation of gem-dichloroalkanes from oximes Page 1 J. Org. Chem. 1993,58, 1939-1940 1939 Preparation of gem-Dichloroalkanes from Oximes Marc Tordeux, Khalid Boumizane, …
Number of citations: 17 pubs.acs.org
RS Shank - 1961 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been 61-5124 microfilmed exactly as received SHANK, Raymond S., 1931REACTIONS OF GEM-…
Number of citations: 3 search.proquest.com

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